4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide
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Overview
Description
4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide is a complex organic compound with a unique structure that combines elements of benzoxazoline, thiazolinium, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide typically involves multiple steps. One common method includes the reaction of 6-chloro-3-methyl-2(3H)-benzoxazolinone with a suitable propenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydrogencarbonate, in an organic solvent like ethanol at elevated temperatures (e.g., 100°C) for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-4-methyl-2-pyridinecarboxylate: Another compound with a similar chloro and methyl substitution pattern.
2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-ylmethyl)benzonitrile: Shares structural similarities with the benzoxazoline moiety.
Uniqueness
4-Methyl-2-(2-(6-chloro-3-methyl-2(3H)-benzoxazolinylidene)-1-propenyl)-3-phenylthiazoliniumiodide is unique due to its combination of benzoxazoline, thiazolinium, and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClIN2OS |
---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
(2Z)-6-chloro-3-methyl-2-[(E)-3-(4-methyl-3-phenyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C21H18ClN2OS.HI/c1-15-14-26-21(24(15)17-7-4-3-5-8-17)10-6-9-20-23(2)18-12-11-16(22)13-19(18)25-20;/h3-14H,1-2H3;1H/q+1;/p-1 |
InChI Key |
DTISQWUOUTYXRH-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CSC(=[N+]1C2=CC=CC=C2)/C=C/C=C\3/N(C4=C(O3)C=C(C=C4)Cl)C.[I-] |
Canonical SMILES |
CC1=CSC(=[N+]1C2=CC=CC=C2)C=CC=C3N(C4=C(O3)C=C(C=C4)Cl)C.[I-] |
Origin of Product |
United States |
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